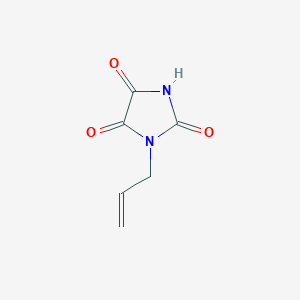

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione

Beschreibung

Eigenschaften

IUPAC Name |

1-prop-2-enylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2H,1,3H2,(H,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHLVUPSTBNLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione typically involves the reaction of allylamine with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or carboxylated derivatives, while reduction produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds related to "1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione":

Scientific Research Applications

While "1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione" is specifically mentioned as a product available from Sigma-Aldrich , the provided search results describe the broader applications of imidazolidine-2,4,5-trione derivatives and related compounds in scientific research:

- Enzyme Inhibition:

- Substituted imidazolidine-2,4,5-triones have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Inhibition of AChE and BChE is relevant to the treatment of Alzheimer's disease (AD), as it can increase acetylcholine levels in cholinergic synapses .

- Some compounds in this class have shown higher inhibitory activity against acetylcholinesterase than the standard drug rivastigmine . For example, 1-(4-isopropylphenyl)-3-[( R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) displayed high inhibitory activity (IC50 = 1.66 μmol/L) .

- Antimicrobial Applications: The 2-substituted-1,3-benzothiazole scaffold, which can be incorporated with imidazolidine-2,4,5-trione moieties, is essential for some antimicrobial compounds .

- Anticancer Activity:

- Antitubercular Agents: Imidazopyridine derivatives have been explored as antitubercular agents . Several compounds were identified as potent analogues against Mycobacterium tuberculosis .

- Antiviral Properties: Imidazopyridine derivatives have exhibited antiviral properties .

Tables:

| Compound | Activity/Application |

|---|---|

| Substituted Imidazolidine-2,4,5-triones | Acetylcholinesterase and butyrylcholinesterase inhibitors |

| 1-(4-isopropylphenyl)-3-[( R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | High inhibitory activity against acetylcholinesterase (IC50 = 1.66 μmol/L) |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Antimitotic activity against human tumor cells |

| Imidazopyridine derivatives | Antitubercular agents |

Case Studies:

The search results include in vitro studies and some in silico analysis, but do not contain fully developed case studies. For example, the study of substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety includes the determination of the molecular structure by X-ray diffraction, lipophilicity measurements, and in vitro inhibitory activity assays . Another study includes the synthesis of ( E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine and spectral characterizations .

Further Research

To expand on these findings, additional research could explore:

- Specific Applications of 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione: Conducting experiments to determine its specific biological activities and potential applications.

- In Vivo Studies: Performing in vivo studies to validate the efficacy and safety of these compounds in animal models.

- Structure-Activity Relationship (SAR) Studies: Further investigating the SAR of imidazolidine-2,4,5-trione derivatives to optimize their activity and selectivity.

- Molecular Docking Studies: Utilizing molecular docking to understand the interactions of these compounds with target enzymes and receptors .

Wirkmechanismus

The mechanism of action of 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s structure allows it to form stable complexes with these targets, thereby inhibiting or activating their functions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins .

Vergleich Mit ähnlichen Verbindungen

Key Analogues from Literature

1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d)

- Structure : Aryl substituent (4-isopropylphenyl) at N1 and fluorinated benzothiazole at N3.

- Synthesis : Derived from disubstituted ureas via reaction with oxalyl chloride or diethyl oxalate, followed by crystallization .

- Relevance : Exhibits the highest butyrylcholinesterase (BChE) inhibitory activity (IC₅₀ = 1.66 μmol/L) among studied compounds .

1-(2,6-Diisopropylphenyl) Derivative (3g)

- Structure : Bulky 2,6-diisopropylphenyl group at N1.

- Crystallography : Single-crystal X-ray diffraction confirms a triclinic system with coexisting optical isomers .

1-Benzyl Derivative (3k)

- Structure : Benzyl group at N1.

- Physicochemical Properties : Melting point 193–195°C; log Kow = 3.68, indicating moderate lipophilicity .

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione

- Structure : Allyl group (CH₂CH=CH₂) at N1.

- Predicted Synthesis : Likely synthesized via alkylation of imidazolidine-2,4,5-trione with allyl halides or through urea-cyclization strategies (analogous to ).

Physicochemical Properties

- Lipophilicity Trends : Aryl substituents (e.g., isopropylphenyl) increase log Kow due to hydrophobicity, whereas allyl may reduce log Kow compared to aryl groups.

- Thermal Stability : Aryl-substituted derivatives show higher melting points (>160°C) due to π-π stacking; allyl derivatives may exhibit lower thermal stability .

Cholinesterase Inhibition

- AChE Inhibition : Para-substituted aryl groups (e.g., 4-chlorophenyl in 3e, IC₅₀ = 13.8 μmol/L) enhance acetylcholinesterase (AChE) inhibition due to optimal electron-withdrawing effects .

- BChE Inhibition : Branched substituents (e.g., 4-isopropylphenyl in 3d) improve BChE binding, likely through hydrophobic interactions .

- Allyl Substituent : The allyl group’s electron-rich nature may reduce inhibitory potency compared to aryl analogues but could enhance reactivity in covalent binding scenarios.

Mechanistic Insights

Biologische Aktivität

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione is a compound of significant interest due to its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on recent research findings.

Antimicrobial Properties

Research indicates that 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione exhibits antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways affected include those related to apoptosis and cellular proliferation.

Enzyme Inhibition

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione has been identified as a potent inhibitor of several enzymes, including:

- Acetylcholinesterase (AChE) : It demonstrates significant inhibitory action on AChE with an IC₅₀ value lower than that of standard drugs like rivastigmine .

- Butyrylcholinesterase (BuChE) : The compound also shows promise as an inhibitor of BuChE, which is relevant for treating conditions like Alzheimer's disease .

Inhibition of Pyruvate Carboxylase

Recent studies have identified this compound as a selective inhibitor of pyruvate carboxylase (PC), with IC₅₀ values ranging from 3 to 12 µM. This inhibition is significant given PC's role in gluconeogenesis and metabolic regulation .

The biological activities of 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound binds to active sites on enzymes such as AChE and PC, modulating their activity and affecting downstream metabolic pathways.

- Cellular Uptake : Studies suggest that the lipophilicity of the compound enhances its cellular permeability, facilitating its action within target cells .

Study on Enzyme Inhibition

In a study examining structure-activity relationships (SAR), various derivatives of imidazolidine triones were synthesized and tested for their inhibitory effects on cholinergic enzymes. Notably, one derivative exhibited an IC₅₀ value of 1.66 µmol/L against AChE, outperforming established inhibitors .

Anticancer Efficacy Evaluation

Another investigation assessed the anticancer potential of the compound against several cancer cell lines. Results indicated that treatment with 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione led to a significant reduction in cell viability through mechanisms involving apoptosis .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione?

The compound can be synthesized via cyclization reactions involving substituted ureas and oxalyl derivatives. For example, condensation of 1-(prop-2-en-1-yl)urea with diethyl oxalate in the presence of sodium ethoxide in ethanol yields the imidazolidine-2,4,5-trione core. Alternative routes include the reaction of oxalyl chloride with 1,3-disubstituted ureas, followed by cyclization under controlled conditions . Key parameters include maintaining anhydrous conditions and temperatures between 60–80°C to avoid side reactions. Purification typically involves recrystallization from ethanol or acetonitrile.

Q. How is the crystal structure of 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., DMSO/water). Data collection is performed using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL, which iteratively models atomic positions, thermal parameters, and occupancy factors. The final structure is validated using R-factors (<5%) and goodness-of-fit (GOF) metrics .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR in deuterated solvents (e.g., CDCl) identify substituents and tautomeric forms. Aromatic protons appear downfield (δ 7.0–8.0 ppm), while carbonyl carbons resonate at ~160–180 ppm .

- IR : Strong absorptions at 1720–1780 cm confirm C=O stretching vibrations.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 195.05 for CHNO).

Advanced Research Questions

Q. How do substituents on the imidazolidine ring influence lipophilicity and biological activity?

Lipophilicity (logP) is critical for membrane permeability and enzyme inhibition. Electron-withdrawing groups (e.g., fluorine at position 6 of benzothiazole in derivative 3g) increase logP by 0.5–1.0 units, enhancing acetylcholinesterase inhibition (IC < 10 µM). Conversely, bulky substituents (e.g., isopropyl) reduce activity due to steric hindrance. Quantitative Structure-Activity Relationship (QSAR) models using Molinspiration or Schrodinger Suite can predict these effects .

Q. How can computational methods guide the design of imidazolidine-2,4,5-trione derivatives as enzyme inhibitors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding modes. For pyruvate carboxylase inhibition, derivatives with a para-chlorophenyl group (e.g., 23b) show strong hydrogen bonding with Arg65 and Tyr89 residues. Free energy calculations (MM-PBSA) validate binding affinities (ΔG < −30 kcal/mol) .

Q. What experimental strategies resolve contradictions in spectral data caused by tautomerism?

Tautomeric equilibria (e.g., keto-enol forms) complicate NMR interpretation. Strategies include:

- Variable-temperature NMR (VT-NMR) to observe dynamic exchange.

- Isotopic labeling (e.g., N) to track nitrogen environments.

- X-ray crystallography to lock the dominant tautomer in the solid state .

Q. How are side reactions minimized during N-allylation of imidazolidine-2,4,5-trione?

N-Allylation with propargyl bromide often competes with O-alkylation. Key optimizations:

- Use phase-transfer catalysts (e.g., TBAB) in biphasic conditions (water/dichloromethane).

- Maintain pH 8–9 with KCO to deprotonate the NH group selectively.

- Monitor reaction progress via TLC (hexane/EtOAc 7:3) to isolate the desired product before dimerization occurs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- By-product formation : Oxidative degradation of the allyl group at high temperatures (>100°C) generates imidazolidine-dione impurities.

- Purification : Column chromatography on silica gel (20% EtOAc/hexane) is effective but time-consuming. Switch to preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) for >95% purity.

- Yield optimization : Microwaves (100 W, 80°C) reduce reaction time from 24 h to 2 h, improving yields from 60% to 85% .

Data Analysis and Interpretation

Q. How to analyze enzyme inhibition kinetics using derivatives of this compound?

- Assay design : Use Ellman’s method for acetylcholinesterase (AChE). Monitor hydrolysis of acetylthiocholine iodide at 412 nm.

- IC determination : Fit dose-response curves (0.1–100 µM) to a four-parameter logistic model (GraphPad Prism).

- Mechanism : Lineweaver-Burk plots differentiate competitive (e.g., 3d with K = 2.3 µM) vs. non-competitive inhibition .

Q. How to validate crystallographic data when twinning or disorder is observed?

- Twinning : Use the ROTAX algorithm in SHELXL to refine twin laws.

- Disorder : Apply PART instructions to model split positions (e.g., allyl group rotation).

- Validation tools : Check PLATON alerts and CCDC’s Mercury for geometry outliers .

Advanced Methodological Challenges

Q. What strategies improve regioselectivity in the synthesis of 1,3-disubstituted derivatives?

- Protecting groups : Temporarily block the N1 position with Boc, then introduce substituents at N3.

- Catalysis : Pd(PPh)-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions.

- Solvent effects : Polar aprotic solvents (DMF) favor N3 alkylation over N1 .

Q. How to address low solubility of imidazolidine-2,4,5-trione derivatives in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.